molecular formula C23H20N4O3 B160856 オーロラキナーゼ阻害剤II CAS No. 331770-21-9

オーロラキナーゼ阻害剤II

カタログ番号: B160856
CAS番号: 331770-21-9
分子量: 400.4 g/mol
InChIキー: IMYVCWQAHSYYOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Aurora kinase inhibitor II has a wide range of applications in scientific research:

生化学分析

Biochemical Properties

Aurora Kinase Inhibitor II interacts with Aurora kinases, specifically Aurora A and Aurora B, which play crucial roles in mitosis . The inhibitor binds to the ATP-binding pocket of these kinases, leading to diminished kinase activity . This interaction disrupts the normal function of Aurora kinases, including their role in promoting centrosome maturation, chromosome alignment, and segregation .

Cellular Effects

The effects of Aurora Kinase Inhibitor II on cells are primarily related to its impact on cell division. By inhibiting Aurora kinases, the compound disrupts the normal progression of mitosis . This can lead to cell cycle arrest, preventing cancer cells from proliferating . Additionally, Aurora Kinase Inhibitor II has been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aurora Kinase Inhibitor II exerts its effects at the molecular level primarily through its interaction with Aurora kinases. The inhibitor binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their substrates . This can lead to changes in gene expression and disrupt the normal function of proteins regulated by Aurora kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aurora Kinase Inhibitor II can change over time. For instance, the inhibitor has been shown to cause accumulation of tumor cells in mitosis with high expression of antigen-presentation genes over time . Information on the product’s stability and degradation over time is currently limited.

Metabolic Pathways

Aurora Kinase Inhibitor II is involved in the regulation of mitotic processes, which are part of the cell cycle metabolic pathway . The inhibitor interacts with Aurora kinases, which are enzymes that play a key role in this pathway .

Subcellular Localization

Aurora Kinase Inhibitor II targets Aurora kinases, which have distinct subcellular localizations. Aurora A is associated with centrosomes and spindle poles, while Aurora B is a chromosomal passenger protein . Therefore, the inhibitor is likely to localize to these subcellular compartments where its targets reside.

準備方法

合成経路と反応条件: オーロラキナーゼ阻害剤IIの合成は、通常、多段階の有機合成を伴います。 . 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます。

工業的製造方法: this compoundの工業的製造は、ラボでの合成プロセスをスケールアップする必要があります。 これには、大規模生産のための反応条件の最適化、品質の安定性の確保、結晶化やクロマトグラフィーなどの精製技術の実施が含まれます .

化学反応の分析

反応の種類: オーロラキナーゼ阻害剤IIは、以下を含む様々な化学反応を受けます。

一般的な試薬と条件:

主要な生成物: これらの反応によって形成される主要な生成物は、関与する特定の官能基によって異なります。 例えば、酸化はケトンまたはアルコールを生成する可能性があり、置換反応は生物学的活性を変化させた様々な誘導体を生成する可能性があります .

4. 科学研究への応用

This compoundは、科学研究において幅広い応用範囲を持っています。

特性

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYVCWQAHSYYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425012
Record name Aurora Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331770-21-9
Record name Aurora kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurora Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AURORA KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurora Kinase Inhibitor II
Reactant of Route 2
Reactant of Route 2
Aurora Kinase Inhibitor II
Reactant of Route 3
Reactant of Route 3
Aurora Kinase Inhibitor II
Reactant of Route 4
Reactant of Route 4
Aurora Kinase Inhibitor II
Reactant of Route 5
Reactant of Route 5
Aurora Kinase Inhibitor II
Reactant of Route 6
Reactant of Route 6
Aurora Kinase Inhibitor II
Customer
Q & A

Q1: What is the primary mechanism of action of Aurora Kinase Inhibitor II in the context of prostate cancer cells?

A1: While the exact mechanism of Aurora Kinase Inhibitor II is not detailed in these studies, it is used as a tool to inhibit Aurora Kinases. Aurora Kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, particularly in mitosis. [, , ] Overexpression of these kinases is often observed in various cancers, including prostate cancer, and is associated with aggressive tumor behavior. By inhibiting Aurora Kinases, this compound likely disrupts cell division and proliferation in prostate cancer cells.

Q2: What role does RALA play in prostate cancer, and how is it relevant to the research on Aurora Kinase Inhibitor II?

A2: The studies identify RALA, a member of the Ras superfamily, as a direct target of miR-331-3p. [, , ] RALA expression is found to be elevated in prostate cancer and correlates with higher Gleason grades, indicating a potential role in tumor progression. The research demonstrates that downregulating RALA, either through miR-331-3p overexpression or siRNAs, inhibits prostate cancer cell proliferation and migration. Furthermore, combining siRALA with Aurora Kinase Inhibitor II also shows synergistic effects in reducing colony formation, further supporting RALA as a potential therapeutic target in prostate cancer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。